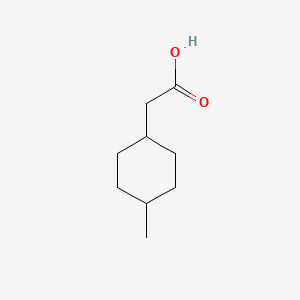

2-(4-methylcyclohexyl)acetic Acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-(4-methylcyclohexyl)acetic acid involves the reaction of 2-methyl cyclohexanol with acetic acid or acetic anhydride. In industry, 2-MCA is used as a solvent in the anthraquinone process for hydrogen peroxide production, offering advantages such as increased solubility, improved hydrogenation efficiency, and enhanced hydrogen peroxide concentration.

Molecular Structure Analysis

The molecular formula of 2-(4-methylcyclohexyl)acetic acid is C9H16O2 . The molecular weight is 156.225. The structure of this compound can be viewed using Java or Javascript .

Chemical Reactions Analysis

The Knoevenagel Condensation is a key reaction involving 2-(4-methylcyclohexyl)acetic acid . An enol intermediate is formed initially, which reacts with the aldehyde, and the resulting aldol undergoes subsequent base-induced elimination .

Physical And Chemical Properties Analysis

2-(4-methylcyclohexyl)acetic acid is a cyclic carboxylic acid. The melting point is 70 °C and the boiling point is 90-90.5 °C (Press: 3 Torr) .

Applications De Recherche Scientifique

1. Application in Hydrogen Peroxide Production

2-(4-Methylcyclohexyl)acetic Acid, synthesized as methylcyclohexyl acetate (2-MCA), can be used in the anthraquinone process for hydrogen peroxide production. This application enhances the solubility of anthraquinone and its derivatives in the working solution, leading to increased efficiency and concentration of hydrogen peroxide. This is beneficial for enhancing the capacity and reducing the operating cost of hydrogen peroxide facilities (Yu Jiankun, 2011).

2. Mechanistic Role in Chemical Ionization

The compound plays a role in the mechanism of acetic acid elimination from the MH(+) ions of acetates. This process exhibits stereospecificity, and studies suggest the involvement of a 1,2-hydride shift, leading to tertiary carbocation structures, an important aspect in the understanding of chemical ionization and collision-induced dissociation (Kuzmenkov et al., 1999).

3. Involvement in Diuretic Compounds

Derivatives of cyclohexylacetic acid, like (2-alkyl- and 2,2-dialkyl-1-oxo-5-indanyloxy)acetic acids, exhibit potent diuretic properties. These compounds, differing from the monocyclic parent compound, exhibit both saluretic and uricosuric properties. The optimization of these derivatives can enhance their biological activity (O. W. Woltersdorf et al., 1977).

4. Role in Synthesis of Other Compounds

2-(4-Methylcyclohexyl)acetic Acid derivatives are explored for their potential in synthesizing various compounds with analgesic, neuroleptic, and antimicrobial activities. These derivatives can be intermediates in synthesizing amides, hydrazides, and bicyclic structures, indicating their utility in the development of new pharmaceutical compounds (V. A. Salionov, 2015).

5. Use in Organic Synthesis and Catalysis

Cyclohexylacetic acid derivatives are utilized in various organic synthesis processes, such as the Michael reaction and catalytic cyclization. They play crucial roles in the formation of new organic structures and have potential applications in the development of new catalysts and synthesis methods (T. Takeda et al., 1981); (Touriya Zair et al., 1991).

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-methylcyclohexyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-7-2-4-8(5-3-7)6-9(10)11/h7-8H,2-6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZGYMRYZAKXAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60984498, DTXSID901297126 | |

| Record name | (4-Methylcyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60984498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Methylcyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6603-71-0, 7132-95-8, 7132-93-6 | |

| Record name | 4-Methylcyclohexane acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006603710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Methylcyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60984498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Methylcyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methylcyclohexyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7132-93-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B2676032.png)

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2676036.png)

![N-(2-ethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2676044.png)

![2-(3-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2676050.png)

![Ethyl 2-[2-(4-cyanobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2676053.png)